![molecular formula C22H23N3O3 B2936185 5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 1798634-33-9](/img/structure/B2936185.png)
5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole, also known as EPPPO, is a compound that belongs to the oxadiazole family and contains a pyrrolidine moiety. Oxadiazole is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics .
Molecular Structure Analysis
The molecular formula of EPPPO is C22H23N3O3. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .Scientific Research Applications
Pharmacological Potential
1,3,4-Oxadiazoles, including pyrrolyl oxadiazole derivatives, have shown promising results in pharmacological studies, demonstrating diverse biological activities. Computational and pharmacological evaluations indicate potential applications in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have been investigated for their binding affinities against targets like the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), showing moderate to potent effects in various assays (Faheem, 2018). Furthermore, novel pyrrole derivatives as antitubercular agents have been synthesized, demonstrating moderate to good antitubercular activity, indicating the potential for developing novel therapeutic agents against tuberculosis (Joshi et al., 2015).
Material Science and Electronics
In the field of material science and electronics, oxadiazole compounds have been utilized in the development of organic light-emitting diodes (OLEDs). For instance, pyridine- and oxadiazole-containing compounds have been synthesized and incorporated as hole-blocking materials in OLEDs, demonstrating significant improvements in device performance and efficiency (Wang et al., 2001). These materials offer the advantage of reduced driving voltages and high efficiency, making them valuable for advanced electronic applications.
Anticancer and Antimicrobial Activities
Several studies have synthesized and evaluated oxadiazole derivatives for their anticancer and antimicrobial properties. Novel apoptosis inducers within this compound class have been discovered through high-throughput screening assays, showing activity against various cancer cell lines. These compounds, identified as potential anticancer agents, also provide insights into their molecular targets, such as TIP47, an IGF II receptor binding protein, offering a new avenue for cancer therapy development (Zhang et al., 2005). Additionally, 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial activity, suggesting their potential as novel antimicrobial agents for combating infectious diseases (Krolenko et al., 2016).
Future Directions
The future directions for research on EPPPO and similar compounds could involve further exploration of their therapeutic potential, given the wide range of biological activities exhibited by oxadiazole compounds . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , a five-membered ring with one nitrogen atom, which is a common structure in many biologically active compounds. Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Generally, compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules, like nitrogen in the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-2-27-18-12-10-16(11-13-18)15-20(26)25-14-6-9-19(25)22-23-21(24-28-22)17-7-4-3-5-8-17/h3-5,7-8,10-13,19H,2,6,9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQBRPYRQAXESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
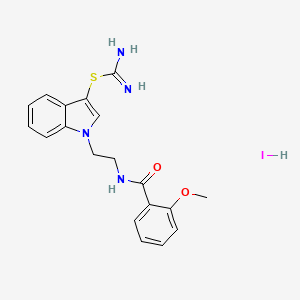
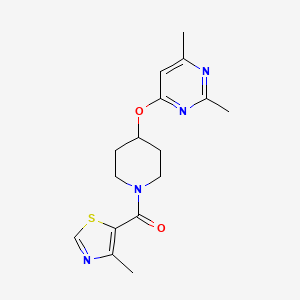



![3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2936111.png)
![N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2936112.png)
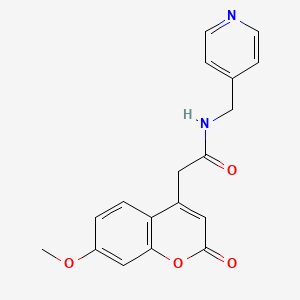
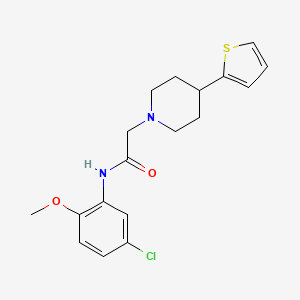
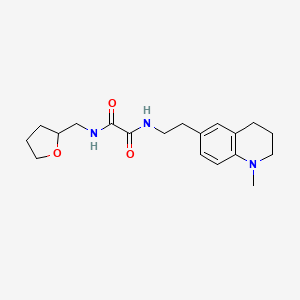
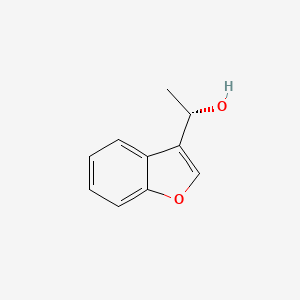
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2936121.png)
![N-[4-(2,4-dinitroanilino)phenyl]benzamide](/img/structure/B2936123.png)

